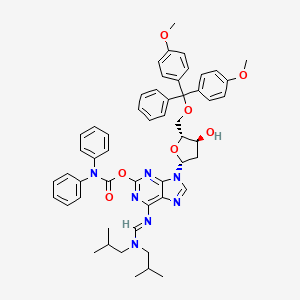

N6-(Diisobutylaminomethylidene)-5'-O-(dimethoxytrityl)-O2-(diphenylcarbamoyl)-2'-deoxyisoguanosine

Description

N6-(Diisobutylaminomethylidene)-5’-O-(dimethoxytrityl)-O2-(diphenylcarbamoyl)-2’-deoxyisoguanosine is a synthetic nucleoside analog. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and molecular biology. It is structurally modified to enhance its stability and functionality compared to natural nucleosides.

Properties

IUPAC Name |

[9-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-6-[(E)-[bis(2-methylpropyl)amino]methylideneamino]purin-2-yl] N,N-diphenylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C53H57N7O7/c1-36(2)31-58(32-37(3)4)34-55-49-48-50(57-51(56-49)67-52(62)60(41-18-12-8-13-19-41)42-20-14-9-15-21-42)59(35-54-48)47-30-45(61)46(66-47)33-65-53(38-16-10-7-11-17-38,39-22-26-43(63-5)27-23-39)40-24-28-44(64-6)29-25-40/h7-29,34-37,45-47,61H,30-33H2,1-6H3/b55-34+/t45-,46+,47+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFFBTUIDURDYLV-RJLCOOHDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CN(CC(C)C)C=NC1=C2C(=NC(=N1)OC(=O)N(C3=CC=CC=C3)C4=CC=CC=C4)N(C=N2)C5CC(C(O5)COC(C6=CC=CC=C6)(C7=CC=C(C=C7)OC)C8=CC=C(C=C8)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)CN(CC(C)C)/C=N/C1=C2C(=NC(=N1)OC(=O)N(C3=CC=CC=C3)C4=CC=CC=C4)N(C=N2)[C@H]5C[C@@H]([C@H](O5)COC(C6=CC=CC=C6)(C7=CC=C(C=C7)OC)C8=CC=C(C=C8)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C53H57N7O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

904.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N6-(Diisobutylaminomethylidene)-5’-O-(dimethoxytrityl)-O2-(diphenylcarbamoyl)-2’-deoxyisoguanosine involves multiple steps. The starting material is typically a protected nucleoside, which undergoes a series of chemical reactions to introduce the desired functional groups. Key steps include:

Protection of Hydroxyl Groups: The hydroxyl groups of the nucleoside are protected using dimethoxytrityl chloride to prevent unwanted reactions.

Introduction of N6-(Diisobutylaminomethylidene) Group: This step involves the reaction of the protected nucleoside with diisobutylamine and formaldehyde under acidic conditions to form the N6-(diisobutylaminomethylidene) group.

O2-(Diphenylcarbamoyl) Protection: The O2 position is protected using diphenylcarbamoyl chloride in the presence of a base such as pyridine.

Deprotection: The final step involves the removal of the protecting groups under specific conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of automated synthesizers and high-throughput screening techniques to identify the most efficient reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N6-(Diisobutylaminomethylidene)-5’-O-(dimethoxytrityl)-O2-(diphenylcarbamoyl)-2’-deoxyisoguanosine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the protected hydroxyl groups or the amino group.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles such as sodium azide or thiols in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N6-(diisobutylaminomethylidene)-5’-O-(dimethoxytrityl)-O2-(diphenylcarbamoyl)-2’-deoxyisoguanosine derivatives with additional oxygen-containing functional groups.

Scientific Research Applications

N6-(Diisobutylaminomethylidene)-5’-O-(dimethoxytrityl)-O2-(diphenylcarbamoyl)-2’-deoxyisoguanosine has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of modified oligonucleotides for studying DNA-protein interactions.

Biology: Employed in the development of probes for detecting specific nucleic acid sequences.

Medicine: Investigated for its potential as an antiviral or anticancer agent due to its ability to interfere with nucleic acid metabolism.

Industry: Utilized in the production of diagnostic kits and molecular biology reagents.

Mechanism of Action

The mechanism of action of N6-(Diisobutylaminomethylidene)-5’-O-(dimethoxytrityl)-O2-(diphenylcarbamoyl)-2’-deoxyisoguanosine involves its incorporation into nucleic acids, where it can disrupt normal base pairing and replication processes. This disruption can inhibit the activity of enzymes such as DNA polymerases and reverse transcriptases, leading to the inhibition of viral replication or cancer cell proliferation.

Comparison with Similar Compounds

Similar Compounds

N6-Methyladenine: A naturally occurring DNA modification involved in gene regulation.

N6-Isopentenyladenosine: A modified nucleoside found in tRNA, involved in the regulation of translation.

N6-Hydroxymethyladenine: A hydroxylation derivative of N6-methyladenine with potential epigenetic regulatory functions.

Uniqueness

N6-(Diisobutylaminomethylidene)-5’-O-(dimethoxytrityl)-O2-(diphenylcarbamoyl)-2’-deoxyisoguanosine is unique due to its specific structural modifications, which enhance its stability and functionality compared to natural nucleosides. These modifications make it a valuable tool in various research and industrial applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.